molecular formula C11H12O3 B8674889 2,5-Dimethoxyphenyl vinyl ketone

2,5-Dimethoxyphenyl vinyl ketone

Cat. No.: B8674889
M. Wt: 192.21 g/mol
InChI Key: FPHMTTKTECUHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxyphenyl vinyl ketone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.211 g/mol . As a vinyl ketone, this compound belongs to a class of monomers known for their reactivity and utility in polymer science. Vinyl ketones can undergo various polymerization mechanisms, including free-radical polymerization, to form poly(vinyl ketones) . These polymers are of significant research interest due to their photo-responsive nature and are investigated for applications in the development of photodegradable materials, nanoporous structures, and advanced optical sensing technologies . The structural motif of the dimethoxyphenyl group is present in various biologically active compounds and is often explored in medicinal chemistry for its potential interactions with biological targets . This makes this compound a valuable building block in organic synthesis and materials science research for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h4-7H,1H2,2-3H3

InChI Key

FPHMTTKTECUHQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table summarizes key structural features of 2,5-dimethoxyphenyl vinyl ketone and its analogs:

Compound Name CAS No. Core Structure Functional Groups Key Structural Differences
This compound N/A Benzene + vinyl ketone Vinyl ketone, 2,5-dimethoxy Reference compound for comparison
Diethoxyacetophenone 2,2 6175-45-7 Benzene + ketone Acetophenone, 2,2-diethoxy Ethoxy vs. methoxy substituents
1-(2,5-Dimethoxyphenyl)ethanone 1201-38-3 Benzene + ketone Acetophenone, 2,5-dimethoxy Lacks vinyl group
1-(6-Methoxynaphthalen-2-yl)propan-1-one 2700-47-2 Naphthalene + ketone Propanone, 6-methoxy-naphthalene Naphthalene ring vs. benzene

Electronic and Reactivity Comparisons

  • Diethoxyacetophenone 2,2 (CAS 6175-45-7): The 2,2-diethoxy substitution provides steric bulk and slightly reduced electron-donating capacity compared to methoxy groups. This may lower solubility in polar solvents relative to this compound. The absence of a vinyl group limits its utility in conjugation-driven reactions like Diels-Alder .
  • 1-(2,5-Dimethoxyphenyl)ethanone (CAS 1201-38-3): Shares the 2,5-dimethoxyphenyl group but lacks the vinyl functionality. The absence of the vinyl group reduces its reactivity in cycloaddition reactions and polymerization. However, its acetophenone core makes it a stable intermediate for further derivatization, such as in the synthesis of pharmaceuticals or fragrances .
  • This structural feature also raises lipophilicity compared to benzene-based analogs, impacting solubility and bioavailability .

Preparation Methods

Friedel-Crafts Reaction with Chloroacetyl Chloride

p-Xylene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃) at temperatures between −20°C and +60°C. This step yields 2-chloro-1-(2,5-dimethylphenyl)ethanone (I) with high regioselectivity due to the electron-donating methoxy groups directing electrophilic substitution.

Key Reaction Parameters

ParameterOptimal Condition
Temperature−10°C to +30°C
CatalystAlCl₃ or FeCl₃
SolventDichloromethane
Yield (Stage 1)~90% (isolated)

Ketal Formation with Diols

The chloroethanone intermediate (I) is heated with diols (e.g., ethylene glycol) in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to form a ketal derivative (III). This step minimizes side reactions and stabilizes the reactive ketone.

Example Protocol

  • Diol : Ethylene glycol (1.4 mol eq.)

  • Catalyst : p-Toluenesulfonic acid (5 mol%)

  • Temperature : 183–189°C for 5 hours

  • Yield (Stage 2) : ~91% (crude)

Acid-Catalyzed Rearrangement

The ketal undergoes a 1,2-aryl shift under acidic conditions, generating a mixture of hydroxyalkyl esters (IV) and bis(2,5-dimethylphenylacetic acid) diesters (V). This rearrangement is critical for introducing the vinyl group.

Alkaline Hydrolysis

The final step involves hydrolysis of the diester (V) with sodium hydroxide (30% w/v) at 100–105°C, followed by acidification to precipitate this compound.

Overall Yield : 67.5% over four steps.

Mannich Base-Mediated Vinylation

An alternative approach, described in PMC10488981 , utilizes Mannich base intermediates to introduce the vinyl group. This method avoids harsh Friedel-Crafts conditions and is suitable for substrates sensitive to strong acids.

Formation of Mannich Base Hydrochloride

2,5-Dimethoxyacetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in 2-propanol under reflux to form the Mannich base hydrochloride (Scheme 1).

Reaction Conditions

  • Catalyst : Concentrated HCl (2 mol%)

  • Temperature : Reflux (82°C)

  • Time : 4–6 hours

  • Yield : 85–92%

Elimination with Ethyl Chloroformate

The Mannich base is treated with ethyl chloroformate and diisopropylethylamine (DIPEA) in 1,2-dichloroethane to induce β-elimination, forming the vinyl ketone.

Optimization Insights

  • Base : DIPEA (2.5 eq.) enhances elimination efficiency.

  • Solvent : 1,2-Dichloroethane minimizes side reactions.

  • Yield : 61–75% (isolated).

Comparative Advantages

  • Avoids toxic chloromethylation reagents.

  • Scalable under mild conditions.

Synthetic Route Comparison

MethodKey StepsYield (%)AdvantagesLimitations
Friedel-Crafts AcylationFC acylation → ketal → hydrolysis67.5High regioselectivity, scalabilityMulti-step, toxic catalysts
Mannich Base EliminationMannich formation → β-elimination61–75Mild conditions, avoids strong acidsModerate yields
ChloromethylationChloromethylation → oxidation38Simple starting materialsLow yield, toxic intermediates

Mechanistic and Practical Considerations

Stereoelectronic Effects in Friedel-Crafts Acylation

The electron-rich 2,5-dimethoxyphenyl group directs electrophilic attack to the para position, ensuring high regioselectivity. Computational studies suggest that methoxy groups lower the activation energy for acylation by stabilizing transition states through resonance.

Solvent and Catalyst Optimization

  • Friedel-Crafts Method : Dichloromethane optimizes solubility of AlCl₃, while lower temperatures (−10°C) suppress polyacylation.

  • Mannich Route : 1,2-Dichloroethane stabilizes carbocation intermediates during elimination, reducing side reactions .

Q & A

What are the optimal synthetic routes for 2,5-Dimethoxyphenyl vinyl ketone, and what factors influence yield and purity?

Basic Research Question
The synthesis of this compound can be approached via diketone precursors or Friedel-Crafts acylation. For example, 2,5-hexanedione has been used as a precursor for methyl vinyl ketone under controlled pyrolysis, producing the vinyl ketone moiety through cleavage of the α,β-diketone structure . Adapting this method, researchers could employ 2,5-dimethoxy-substituted diketones or aryl acetophenone derivatives. Key factors affecting yield include:

  • Temperature control : Excessive heat may degrade the vinyl ketone group.
  • Protecting groups : The 2,5-dimethoxyphenyl ring may require protection during acylation to prevent undesired electrophilic substitution.
  • Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O can enhance Friedel-Crafts acylation efficiency but may complicate purification.

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
Characterization should integrate multiple techniques:

  • ¹H/¹³C NMR :
    • Methoxy protons (δ 3.7–3.9 ppm, singlet for symmetrical substitution) and aromatic protons (δ 6.5–7.5 ppm, coupling patterns reflecting 2,5-substitution).
    • Vinyl protons (δ 5.5–6.5 ppm, doublet for CH₂=CH–C=O) and carbonyl carbon (δ ~200 ppm) .
  • IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~270 nm for aryl ketones) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~206 g/mol) .

What role does the 2,5-dimethoxyphenyl substituent play in the reactivity of the vinyl ketone moiety in cycloaddition reactions?

Advanced Research Question
The electron-rich 2,5-dimethoxyphenyl group enhances the electrophilicity of the vinyl ketone’s α,β-unsaturated carbonyl system, facilitating conjugate additions or Diels-Alder reactions. Compared to methyl vinyl ketone ( ), the aryl group stabilizes transition states via resonance, altering regioselectivity. For example:

  • Diels-Alder reactions : The substituent may direct endo selectivity due to steric and electronic effects.
  • Robinson Annulation : The aryl group could slow enolate formation but stabilize the cyclized product. Experimental validation via kinetic studies (e.g., monitoring by in situ FTIR) is recommended .

How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example:

  • LUMO localization : Likely on the β-carbon of the vinyl ketone, favoring nucleophilic attack.
  • Steric maps : The 2,5-dimethoxy groups may hinder approach from the ortho position, favoring para-adducts.
    Validation via comparative studies with methyl vinyl ketone ( ) and experimental kinetic data (e.g., HPLC monitoring of adduct ratios) is critical .

What safety precautions are recommended for handling this compound, given limited hazard data?

Basic Research Question
While specific toxicity data for this compound is scarce, analogies to similar ketones suggest:

  • Ventilation : Use fume hoods to avoid inhalation (methyl vinyl ketone is a respiratory irritant; ).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent polymerization.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste ().

How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Advanced Research Question
Discrepancies may arise from impurities or polymorphic forms. Methodological steps include:

Repetition under controlled conditions : Synthesize the compound using multiple routes (e.g., Friedel-Crafts vs. diketone pyrolysis) and compare properties .

Advanced purification : Recrystallization (e.g., from ethanol/water) or preparative HPLC.

Single-crystal XRD : Confirm molecular packing and polymorphism.

Collaborative validation : Cross-check data with independent labs using standardized protocols ( ).

What analytical challenges arise in quantifying this compound in complex reaction mixtures?

Advanced Research Question
Co-elution with byproducts (e.g., dimers or oxidation products) can interfere. Solutions include:

  • HPLC method optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) and diode-array detection for UV spectra differentiation .
  • GC-MS with derivatization : Trimethylsilylation of hydroxyl byproducts to improve volatility.
  • In situ NMR : Monitor reaction progress via time-resolved ¹H NMR (e.g., using a flow probe) .

How does the electronic nature of the 2,5-dimethoxyphenyl group influence the compound’s UV-Vis absorption profile?

Basic Research Question
The methoxy groups act as electron donors, red-shifting absorption maxima compared to unsubstituted phenyl vinyl ketones. For example:

  • π→π transitions*: Expected λmax ~290–310 nm (vs. ~260 nm for phenyl vinyl ketone).
  • Solvent effects : Polar solvents (e.g., methanol) may cause hypsochromic shifts due to hydrogen bonding.
    Calibration with reference standards ( ) and TD-DFT calculations can validate assignments.

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